molecular formula C17H13NO B3042407 3-methoxy-11H-benzo[a]carbazole CAS No. 6132-90-7

3-methoxy-11H-benzo[a]carbazole

Cat. No. B3042407
CAS RN: 6132-90-7
M. Wt: 247.29 g/mol
InChI Key: YHTWDUXFJSVHGM-UHFFFAOYSA-N
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Description

3-methoxy-11H-benzo[a]carbazole is a compound with the molecular formula C17H13NO . It has a molecular weight of 247.29 g/mol . The compound consists of a carbazole skeleton with a methoxybenzene ring fused to the carbazole .


Synthesis Analysis

The synthesis of derivatives of carbazole alkaloids, such as 3-methoxy-11H-benzo[a]carbazole, has been described in the literature. One method involves the cyclotrimerization [2 + 2 + 2] of ruthenium-catalyzed diynamides diarylacetylenes . Another approach involves a Pd-catalyzed alkyne annulation process .


Molecular Structure Analysis

The molecular structure of 3-methoxy-11H-benzo[a]carbazole includes a carbazole skeleton with a methoxybenzene ring fused to the carbazole . The carbazole skeleton is nearly planar .


Physical And Chemical Properties Analysis

3-methoxy-11H-benzo[a]carbazole has a molecular weight of 247.29 g/mol and a molecular formula of C17H13NO . It has a computed XLogP3-AA of 4.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis of Functionalized Carbazoles

Carbazoles, including 3-methoxy-11H-benzo[a]carbazole, are used in innovative cascade annulation methods for preparing functionalized carbazoles and their related polyaromatic heterocyclic compounds . These compounds are synthesized via Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond-formations, aromatization, and cascade domino reactions .

Pharmaceutical Applications

Carbazole derivatives, including 3-methoxy-11H-benzo[a]carbazole, have been found in several synthetic applications in pharma industries . They are used in the syntheses of indole alkaloids , which have a wide range of biological activities.

Antitumor Activity

Some benzo[a]carbazoles, potentially including 3-methoxy-11H-benzo[a]carbazole, exhibit a pronounced antitumor activity against leukemia, renal tumor, colon cancer, and malignant melanoma tumor cell lines .

Energy Devices

Carbazole derivatives are used in energy devices . Their unique properties make them suitable for use in a variety of applications, including as components in organic light-emitting diodes (OLEDs) and solar cells.

Materials Science

In the field of materials science, carbazole derivatives are used due to their unique properties . They can be used in the production of high-performance materials, including polymers and resins.

Photographic Materials

Benzo[a]carbazole derivatives have extensive application as photographic materials . Their unique photochemical properties make them suitable for use in a variety of photographic applications.

Safety and Hazards

The safety data sheet for 11H-Benzo[a]carbazole, a related compound, indicates that it is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-methoxy-11H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-19-12-7-9-13-11(10-12)6-8-15-14-4-2-3-5-16(14)18-17(13)15/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTWDUXFJSVHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-11H-benzo[a]carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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